2-Ethylhexane-1,2,3-triol 2-Ethylhexane-1,2,3-triol
Brand Name: Vulcanchem
CAS No.: 78137-46-9
VCID: VC16972122
InChI: InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H18O3
Molecular Weight: 162.23 g/mol

2-Ethylhexane-1,2,3-triol

CAS No.: 78137-46-9

Cat. No.: VC16972122

Molecular Formula: C8H18O3

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexane-1,2,3-triol - 78137-46-9

Specification

CAS No. 78137-46-9
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
IUPAC Name 2-ethylhexane-1,2,3-triol
Standard InChI InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3
Standard InChI Key REWWIIBUGWWCGY-UHFFFAOYSA-N
Canonical SMILES CCCC(C(CC)(CO)O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Ethyl-1,3-hexanediol (C₈H₁₈O₂) features a branched hexane backbone with hydroxyl groups at positions 1 and 3, and an ethyl substituent at position 2. This configuration confers moderate polarity, evidenced by a dielectric constant of 15.24 . The molecule’s logP value of 3.63 at 20°C indicates preferential partitioning into organic phases, aligning with its use as a solvent for resins and inks .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point-40 °C
Boiling Point241–249 °C
Density (25°C)0.933 g/mL
Vapor Pressure (20°C)<0.01 hPa
Water Solubility (20°C)42 g/L
Flash Point265 °F (129°C)

Synthesis and Industrial Production

Aldol Condensation-Hydrogenation Pathway

The commercial synthesis involves two steps:

  • Aldol Condensation: n-Butyraldehyde undergoes base-catalyzed self-condensation to form 2-ethyl-3-hydroxyhexanal. Innovations in catalyst systems—notably alkali metal hydroxides paired with neutral phase-transfer agents like polyethylene glycol—suppress byproduct formation (e.g., 2-ethyl-2-hexanal) and enhance intermediate yields to >50% .

  • Catalytic Hydrogenation: Raney nickel facilitates reduction of the aldehyde intermediate at 60–140°C and 10–60 bar pressure, yielding 2-ethyl-1,3-hexanediol with 56–57% efficiency .

Table 2: Optimization Parameters in Synthesis

ParameterOptimal Range
Catalyst Loading0.1–1 wt% NaOH/KOH
Reaction Temperature30–40°C (Step 1); 60–140°C (Step 2)
Hydrogenation Pressure10–60 bar
Byproduct Formation<2.6% 2-ethylhexanol

Emerging Research and Innovations

Nanomaterial Synthesis

Non-hydrolytic sol-gel methods employ 2-ethyl-1,3-hexanediol as a reactive solvent for magnetic iron oxide nanoparticles, achieving monodispersity and controlled crystallinity .

Selective Oxidation Reactions

H₂O₂-mediated oxidation converts the diol to 2-ethyl-1-hydroxy-3-hexanone, a chiral building block for pharmaceuticals .

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